molecular formula C12H22O11 B1146171 α-マルトース CAS No. 9050-36-6

α-マルトース

カタログ番号: B1146171
CAS番号: 9050-36-6
分子量: 342.30 g/mol
InChIキー: GUBGYTABKSRVRQ-ASMJPISFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

Maltodextrin is produced by hydrolysis process using enzyme catalyst . The hydrolysis process takes place by varying the enzyme concentrations and time . Resistant maltodextrin (RMD), derived from the heat treatment of corn starch, is a water-soluble fermentable functional fiber .


Molecular Structure Analysis

Maltodextrin is a relatively short-chain polymer, with commercial products containing an average of approximately 3 to 17 glucose units per chain . It is classified by a dextrose equivalent (DE), a number between 3 and 20 that corresponds to the number of free chain ends in a certain sample .


Chemical Reactions Analysis

Maltodextrin undergoes various chemical reactions. For instance, in the presence of sufficient oxidant and catalyst, maltodextrin molecules allow for more reaction sites with hydroxyl radicals, subsequently generating a higher degree of oxidation .


Physical and Chemical Properties Analysis

Maltodextrin is a water-soluble white powder with a neutral taste . It has a high solubility in water and is slightly soluble to insoluble in anhydrous alcohol . Its physical properties like intrinsic viscosity and average molecular mass depend on the production process as well as on the starch used for production .

科学的研究の応用

抗糖尿病効果

α-アミラーゼによって促進される消化過程の産物であるα-マルトースは、血糖値の上昇と食後高血糖に寄与します {svg_1}. 科学者たちは、α-アミラーゼを標的とし、炭水化物鎖からのグルコースの放出を遅らせ、吸収を延長することで、食後の血漿グルコースレベルを低下させる阻害剤の開発を求められています {svg_2}.

消化と代謝

α-アミラーゼは、多糖をマルトースやマルトトリオースなどのより小さな分子に分解することで消化を促進するメタロ酵素です {svg_3}. このプロセスは、私たちの体における炭水化物の代謝に不可欠です。

耐熱性アミラーゼ

デンプン分解の工業プロセスを改善するために、耐熱性アミラーゼが研究されています {svg_4}. α-マルトースは、グルコース、結晶化デキストロース、デキストロースシロップ、マルトース、マルトデキストリンなどの貴重な製品を製造するこれらのプロセスにおいて有用な製品です {svg_5}.

細菌におけるマルトース利用経路

グリコシドヒドロラーゼ (GH) ファミリー 13 サブファミリー 19 に属するペリプラズム α-アミラーゼ MalS は、大腸菌 K12 におけるマルトース利用経路の不可欠な成分です {svg_6}. この酵素は、腸内細菌科でマルトデキストリンの有効利用のために使用されます {svg_7}.

構造研究

E. コリからの MalS の結晶構造は、循環的に置換されたドメインと潜在的な CBM69 のユニークな構造的特徴を持っていることを明らかにしています {svg_8}. これは、重要な治療標的である α-アミラーゼの構造的側面とその阻害剤との相互作用に関する洞察を提供します {svg_9}.

多糖結合

MalS は、グリコーゲンやアミロペクチンなどの多糖に高い結合親和性を示します {svg_10}. この特性は、さまざまなバイオテクノロジーアプリケーションで利用できます。

作用機序

Target of Action

Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .

Mode of Action

Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .

Result of Action

The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .

特性

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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CAS No.

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
Record name α-Maltose
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Record name Maltodextrin
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Amylodextrin
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Record name Maltodextrin
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Record name .ALPHA.-MALTOSE
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Record name Maltodextrin
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Melting Point

240 °C
Record name Maltodextrin
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Customer
Q & A

Q1: What is the molecular formula and weight of maltodextrin?

A1: Maltodextrin, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of maltodextrin?

A2: DE reflects the degree of hydrolysis of starch, influencing maltodextrin's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 maltodextrin exhibits higher viscosity than a DE 16.5-19.5 maltodextrin. []

Q3: Are there specific spectroscopic techniques used to analyze maltodextrin?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of maltodextrin, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does maltodextrin influence the stability of encapsulated compounds?

A4: Maltodextrin acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding maltodextrin to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of maltodextrin affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the maltodextrin matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does maltodextrin affect the physical properties of food products?

A6: Maltodextrin can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with maltodextrin in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is maltodextrin utilized in the food industry?

A7: Maltodextrin finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does maltodextrin have any applications outside the food industry?

A8: While primarily used in food, maltodextrin's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of maltodextrin on athletic performance?

A9: Research suggests that maltodextrin supplementation might enhance athletic performance. For instance, maltodextrin intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is maltodextrin generally considered safe for consumption?

A10: Maltodextrin is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a maltodextrin-containing beverage showed no adverse effects even with long-term or excessive intake. []

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